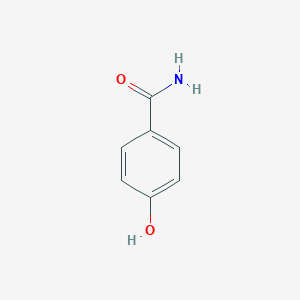

4-羟基苯甲酰胺

概述

描述

4-羟基苯甲酰胺,也称为对羟基苯甲酰胺,是一种有机化合物,其分子式为C₇H₇NO₂。它是苯甲酰胺的衍生物,其中在苯环的对位取代了羟基。 这种化合物因其独特的化学性质而在科学研究和工业中有着广泛的应用 .

科学研究应用

4-羟基苯甲酰胺在科学研究中有着广泛的应用:

化学: 它用作合成各种有机化合物的中间体。

生物学: 4-羟基苯甲酰胺的某些衍生物具有脑保护活性,使其成为神经学研究的潜在候选者.

工业: 它用于生产聚合物和其他工业化学品。

作用机制

4-羟基苯甲酰胺及其衍生物的作用机制涉及与特定分子靶标和途径的相互作用。 例如,某些衍生物通过与脑中的受体相互作用并调节神经递质释放而表现出脑保护活性 . 确切的分子靶标和途径可能因具体衍生物及其应用而异。

准备方法

合成路线和反应条件: 4-羟基苯甲酰胺可以通过多种方法合成。 一种常用的方法是将4-羟基苯甲酸与亚硫酰氯反应生成4-羟基苯甲酰氯,然后与氨反应生成4-羟基苯甲酰胺 . 另一种方法是采用Schotten–Baumann反应,其中4-羟基苯甲酰氯在碱性水溶液中与甘氨酸或γ-氨基丁酸反应 .

工业生产方法: 在工业生产中,4-羟基苯甲酰胺的合成通常采用草酰氯代替亚硫酰氯,以避免生成含硫杂质。 这种方法可提高最终产物的产率和纯度 .

化学反应分析

反应类型: 4-羟基苯甲酰胺会发生多种化学反应,包括:

氧化: 它可以被氧化生成4-羟基苯甲酸。

还原: 它可以被还原生成4-羟基苄胺。

取代: 它可以进行亲核取代反应,特别是在酰胺基团上。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用锂铝氢化物或硼氢化钠等还原剂。

取代: 在碱性或酸性条件下,可以使用卤代烷或酰氯等试剂。

主要生成物:

氧化: 4-羟基苯甲酸。

还原: 4-羟基苄胺。

取代: 根据所用试剂,会生成各种取代的苯甲酰胺。

相似化合物的比较

4-羟基苯甲酰胺可以与其他类似化合物进行比较,例如:

4-羟基苯甲酸: 这两种化合物都在对位具有羟基,但4-羟基苯甲酸具有羧基而不是酰胺基团。

4-羟基苄胺: 该化合物具有胺基而不是酰胺基团。

独特性: 4-羟基苯甲酰胺因其独特的取代模式而独一无二,该模式赋予其与类似物相比独特的化学性质和反应性。 它能够形成具有显著生物活性的各种衍生物,进一步突出了其在科学研究和工业中的重要性。

属性

IUPAC Name |

4-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c8-7(10)5-1-3-6(9)4-2-5/h1-4,9H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXSAKPUBHTZHKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10210931 | |

| Record name | 4-Hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

619-57-8 | |

| Record name | 4-Hydroxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxybenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 619-57-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524134 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-hydroxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.640 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXYBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9OU5YD093J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

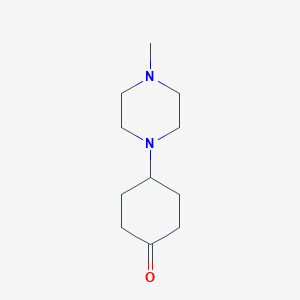

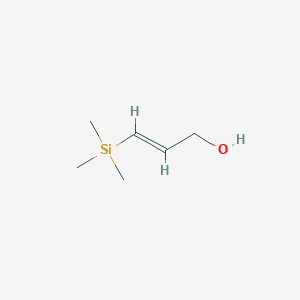

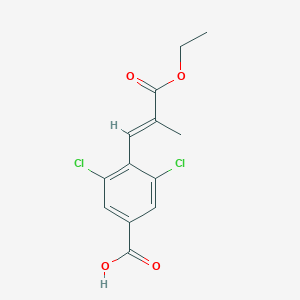

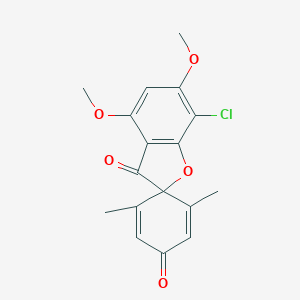

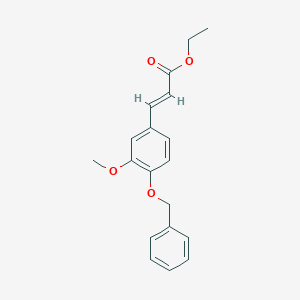

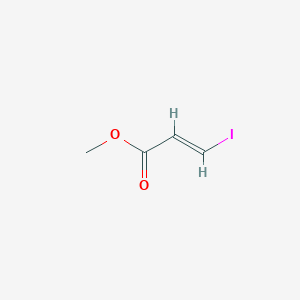

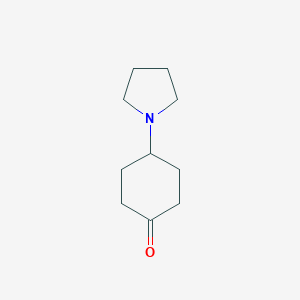

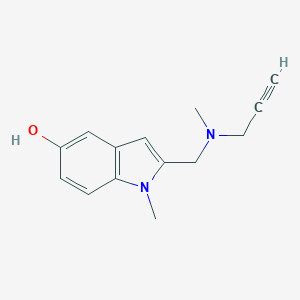

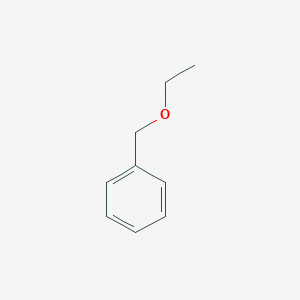

Synthesis routes and methods I

Procedure details

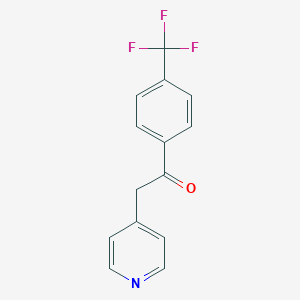

Synthesis routes and methods II

Procedure details

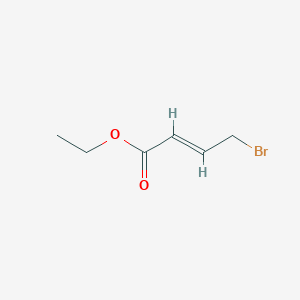

Synthesis routes and methods III

Procedure details

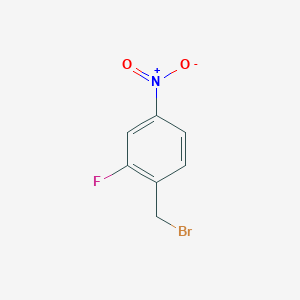

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-hydroxybenzamide?

A1: 4-Hydroxybenzamide has the molecular formula C7H7NO2 and a molecular weight of 137.14 g/mol.

Q2: What are the key spectroscopic characteristics of 4-hydroxybenzamide?

A: Spectroscopic studies, including infrared (IR) and nuclear magnetic resonance (NMR), are crucial for characterizing 4-hydroxybenzamide. IR spectroscopy can identify functional groups like the amide and hydroxyl groups. [] NMR provides information on the structure and connectivity of atoms within the molecule. [] These techniques help confirm the identity and purity of synthesized 4-hydroxybenzamide.

Q3: How does 4-hydroxybenzamide behave in different crystalline forms?

A: 4-Hydroxybenzamide exhibits polymorphism, meaning it can exist in different crystalline forms. [] These forms may have distinct physicochemical properties, impacting factors like solubility, stability, and processing. Research focuses on understanding these differences to control the crystallization process and obtain the desired form for specific applications.

Q4: How stable is 4-hydroxybenzamide in different environments?

A: Studies investigated the stability of 4-hydroxybenzamide under various conditions, including different temperatures and moisture levels. [] This information is crucial for determining its suitability for various applications, especially in pharmaceutical formulations where stability is paramount.

Q5: Can you explain the use of 4-hydroxybenzamide in lubricant compositions?

A: 4-Hydroxybenzamide acts as a friction modifier in lubricant compositions. [] Its incorporation into lubricants, alongside oils of appropriate viscosity, helps reduce friction and wear between moving parts in machinery.

Q6: How is computational chemistry being used to study 4-hydroxybenzamide?

A: Computational chemistry tools, including density functional theory (DFT), play a vital role in understanding the properties and behavior of 4-hydroxybenzamide. [] These methods allow researchers to calculate various parameters, such as molecular geometry, electronic structure, and intermolecular interactions. This information helps predict properties like stability, solubility, and potential for cocrystal formation.

Q7: How does modifying the structure of 4-hydroxybenzamide affect its biological activity?

A: Research has extensively explored the structure-activity relationship of 4-hydroxybenzamide analogs, particularly for their anti-estrogenic and protein kinase C inhibitory activities. [, ] Introducing hydrophobic groups in specific positions of the benzamide moiety significantly influences their potency and selectivity. [] These studies help optimize the structure for desired biological effects.

Q8: What is the role of 4-hydroxybenzamide in the study of adenosine receptor antagonists?

A: 4-Hydroxybenzamide serves as a key building block in the development of thiazole and thiadiazole analogs as novel adenosine receptor antagonists. [] Understanding its role in these compounds helps researchers explore new avenues for therapeutic interventions targeting adenosine receptors.

Q9: What strategies are employed to improve the stability or bioavailability of 4-hydroxybenzamide?

A: Researchers explore various formulation strategies, like cocrystallization, to enhance the stability and solubility of 4-hydroxybenzamide. [, , , , ] Cocrystals with different coformers often exhibit improved physicochemical properties compared to the pure drug, making it more suitable for pharmaceutical applications.

Q10: How is 4-hydroxybenzamide absorbed, distributed, metabolized, and excreted in living organisms?

A: Studies investigated the uptake, translocation, and metabolism of 4-hydroxybenzamide in plants, specifically the water milfoil. [] These findings shed light on how this compound is handled by biological systems, offering insights into its environmental fate and potential impact.

Q11: What is known about the metabolism of bromoxynil, a compound related to 4-hydroxybenzamide?

A: Research has identified 4-hydroxybenzamide as a metabolite in the degradation pathway of the herbicide bromoxynil by various microorganisms. [, , , ] Understanding the metabolic fate of such compounds is crucial for assessing their environmental persistence and potential risks.

Q12: What is the effect of 4-hydroxybenzamide on atherogenic lipoprotein oxidation?

A: Studies investigated the impact of 4-hydroxybenzamide and its derivatives on low-density lipoprotein (LDL) oxidation, a key process implicated in atherosclerosis. [, ] While some compounds showed promising inhibitory effects on LDL oxidation in vitro, further research is needed to translate these findings to clinical applications.

Q13: What is the role of 4-hydroxybenzamide in studying the allosteric transition of the insulin hexamer?

A: 4-Hydroxybenzamide acts as a ligand in studies investigating the allosteric behavior of the insulin hexamer. [] Its binding to effector sites on the protein provides valuable insights into the complex regulatory mechanisms governing insulin activity.

Q14: How is 4-hydroxybenzamide used in drug discovery for NMDA receptors?

A: 4-Hydroxybenzamide derivatives, specifically CJ-036878, have been explored as potential antagonists of the N-methyl-D-aspartate (NMDA) receptor, a target for various neurological disorders. [, ] Research focuses on understanding the metabolic fate of such compounds and identifying the enzymes responsible for their breakdown.

Q15: What analytical techniques are used to quantify and characterize 4-hydroxybenzamide?

A: Various analytical techniques are employed to study 4-hydroxybenzamide. These include high-performance liquid chromatography (HPLC) for separation and quantification, [] gas chromatography (GC) for analyzing volatile compounds, [] and mass spectrometry (MS) for identifying and characterizing metabolites. [, ]

Q16: What factors influence the dissolution and solubility of 4-hydroxybenzamide?

A: The dissolution and solubility of 4-hydroxybenzamide are influenced by factors such as pH, temperature, and the presence of other compounds. [] Understanding these factors is crucial for optimizing its formulation and delivery for various applications.

Q17: What are some examples of cross-disciplinary applications of 4-hydroxybenzamide research?

A: Research on 4-hydroxybenzamide extends across various disciplines, including chemistry, biology, and pharmaceutical sciences. Its use as a building block for drug discovery, [, , ] its role in understanding fundamental biological processes, [, ] and its applications in material science [] highlight its diverse nature.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。